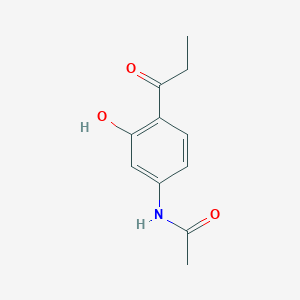
N-(3-Hydroxy-4-propionylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-4-propionylphenyl)acetamide (HPA) is a small molecule that has been studied for its potential therapeutic applications. HPA is a synthetic derivative of the natural compound phenylacetamide and is an inhibitor of fatty acid amide hydrolase (FAAH). HPA is an important tool in the study of FAAH and its role in the regulation of the endocannabinoid system.
Mechanism of Action
N-(3-Hydroxy-4-propionylphenyl)acetamide acts as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids. This compound binds to FAAH and prevents it from breaking down endocannabinoids, resulting in an increase in endocannabinoid levels in the body. This has been shown to have a number of therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models, as well as to reduce tumor growth in animal models of cancer. This compound has also been shown to have neuroprotective effects, including the protection of neurons from excitotoxicity and the promotion of neurogenesis.
Advantages and Limitations for Lab Experiments
N-(3-Hydroxy-4-propionylphenyl)acetamide is a useful tool for studying the endocannabinoid system in the laboratory. It is an effective inhibitor of FAAH, and its effects can be easily observed in a variety of laboratory experiments. However, it is important to note that this compound is not a naturally occurring compound, and its effects may not be the same as those of endocannabinoids.
Future Directions
Future research on N-(3-Hydroxy-4-propionylphenyl)acetamide may focus on its potential therapeutic applications in a variety of diseases and conditions. Potential areas of research include its effects on inflammation, pain, and cancer. Additionally, further research may focus on its potential neuroprotective effects, including its ability to protect neurons from excitotoxicity and promote neurogenesis. Additionally, further research may focus on the use of this compound in combination with other drugs and therapies to enhance its therapeutic effects.
Synthesis Methods
N-(3-Hydroxy-4-propionylphenyl)acetamide can be synthesized using a three-step process. The first step involves the reaction of phenylacetamide with propionyl chloride, followed by the addition of hydroxylamine. The final step involves the reaction of the product with acetic anhydride to form this compound.
Scientific Research Applications
N-(3-Hydroxy-4-propionylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. This compound has been studied for its ability to modulate the endocannabinoid system and its role in inflammation, pain, and cancer. This compound has also been studied for its potential neuroprotective and anti-inflammatory effects.
properties
IUPAC Name |
N-(3-hydroxy-4-propanoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(14)9-5-4-8(6-11(9)15)12-7(2)13/h4-6,15H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCNKWDTKTZBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



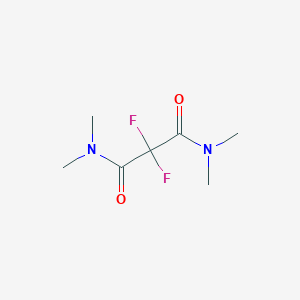

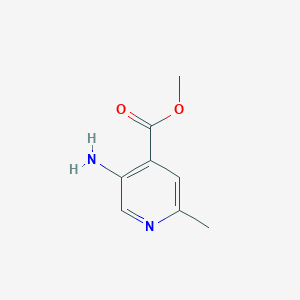

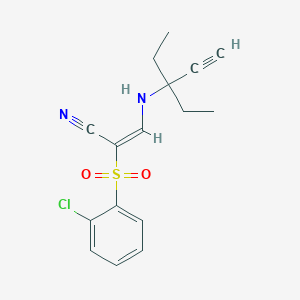

aminophenylboronic acid](/img/structure/B6324571.png)
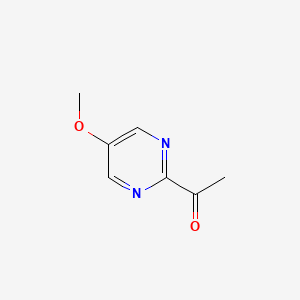

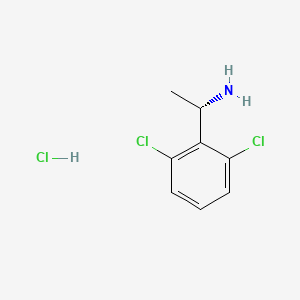
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)
